3',7-Di-O-(beta-hydroxyethyl)rutoside

描述

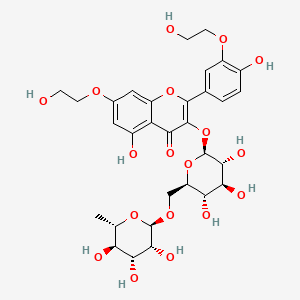

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-hydroxy-7-(2-hydroxyethoxy)-2-[4-hydroxy-3-(2-hydroxyethoxy)phenyl]-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O18/c1-12-21(36)24(39)26(41)30(46-12)45-11-19-22(37)25(40)27(42)31(48-19)49-29-23(38)20-16(35)9-14(43-6-4-32)10-18(20)47-28(29)13-2-3-15(34)17(8-13)44-7-5-33/h2-3,8-10,12,19,21-22,24-27,30-37,39-42H,4-7,11H2,1H3/t12-,19+,21-,22+,24+,25-,26+,27+,30+,31-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDOAOGJDFUOHD-MVXJRKCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)O)OCCO)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

698.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72352-99-9 | |

| Record name | 3',7-Di-O-(beta-hydroxyethyl)rutoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072352999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',7-DI-O-(.BETA.-HYDROXYETHYL)RUTOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH70R3IPCW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modification Strategies

Methodologies for the Chemical Synthesis of 3',7-Di-O-(beta-hydroxyethyl)rutoside

The primary method for synthesizing this compound is through the chemical modification of rutin (B1680289), a naturally occurring flavonoid glycoside. nih.govwikipedia.org The synthesis is not a direct, single-step process but rather a part of a complex reaction that yields a mixture of hydroxyethylrutosides. nih.gov

The core of the synthesis is the hydroxyethylation of rutin. This reaction typically involves treating rutin with an etherifying agent, such as ethylene (B1197577) oxide or a related compound, in an alkaline solution. google.com The process, known as a Williamson ether synthesis, begins with the deprotonation of the hydroxyl groups on the rutin molecule by a base, like sodium hydroxide (B78521) or potassium hydroxide, to form more reactive rutinate anions. google.com These anions then act as nucleophiles, attacking the electrophilic carbon of the etherifying agent. google.com

This reaction is generally not regioselective, meaning it does not selectively target the hydroxyl groups at the 3' and 7 positions. Instead, it results in a statistical mixture of various hydroxyethylrutoside isomers, where one, two, three, or four hydroxyl groups on the rutin molecule are substituted with a beta-hydroxyethyl group. nih.gov Consequently, this compound is one of several components in the resulting product mixture, which is often referred to commercially as "troxerutin" or a standardized mixture of O-(beta-hydroxyethyl)-rutosides. nih.govnih.gov The separation and purification of the specific 3',7-di-O-substituted isomer from this complex mixture require advanced chromatographic techniques.

Semisynthetic Approaches and Derivatization from Rutin

This compound is classified as a semisynthetic flavonoid . wikipedia.org This classification arises because its synthesis starts with a natural precursor, rutin (also known as rutoside or quercetin-3-O-rutinoside), which is abundantly found in various plants, including citrus fruits, apples, and cranberries. nih.govmedchemexpress.com

The process of converting rutin into this compound is a form of derivatization . The core structure of the flavonoid is retained, while its properties are altered by the addition of beta-hydroxyethyl groups. This modification is intended to influence the physicochemical properties of the parent molecule. The table below illustrates the relationship between the natural precursor and its semisynthetic derivatives.

| Compound | Type | Description |

| Rutin | Natural Product | A flavonoid glycoside found in many plants. medchemexpress.com |

| This compound | Semisynthetic | A derivative of rutin with two hydroxyethyl (B10761427) groups attached. wikipedia.org |

| Troxerutin (B1681598) | Semisynthetic Mixture | A standardized mixture of mono-, di-, tri-, and tetrahydroxyethylrutosides. nih.gov |

Chemoenzymatic Synthesis Techniques for Specific Hydroxyethylrutoside Isomers

The precise and selective synthesis of specific hydroxyethylrutoside isomers like the 3',7-di-O-substituted version presents a significant chemical challenge due to the multiple reactive hydroxyl groups on the rutin molecule. Chemoenzymatic synthesis offers a potential solution to this challenge by leveraging the high regioselectivity of enzymes. nih.gov

Enzymes, particularly lipases , have been successfully used in the regioselective acylation of flavonoids and other polyphenols, demonstrating their ability to target specific hydroxyl groups. nih.gov For instance, lipase (B570770) B from Candida antarctica has been shown to catalyze the acylation of the 4'-OH group of resveratrol (B1683913) with high yield, while lipase from Alcaligenes sp. targets the 3-OH group. nih.gov

While the literature extensively covers the use of enzymes for acylation, the specific application of enzymatic or chemoenzymatic methods for the targeted hydroxyethylation of rutin to produce this compound is not as well-documented in available research. However, the principles of enzymatic catalysis suggest that it is a promising area for future research. The development of an enzymatic process could potentially streamline the synthesis, leading to higher yields of the desired isomer and reducing the need for complex purification steps.

Design and Synthesis of Novel this compound Analogs

The design and synthesis of novel analogs of this compound are driven by the desire to explore and potentially enhance its biological activities. This involves making systematic changes to the molecule's structure and evaluating the effects of these changes. The study of structure-activity relationships (SAR) is crucial in this process, providing insights into which parts of the molecule are essential for its function. mdpi.commdpi.com

The design of novel analogs could involve several strategies:

Varying the length and nature of the ether-linked side chains: Instead of beta-hydroxyethyl groups, other functionalized alkyl chains could be introduced.

Modifying the flavonoid backbone: Alterations to the core ring structure of the quercetin (B1663063) aglycone could be explored.

Changing the glycosidic linkage or the sugar moiety: The rutinose sugar could be replaced with other carbohydrates.

The synthesis of such analogs would likely employ a combination of the chemical and enzymatic methods described previously, adapted for the specific target molecule. The table below summarizes some of the known derivatives that are part of the broader family of hydroxyethylrutosides.

| Derivative Name | Number of Hydroxyethyl Groups |

| Mono-O-(beta-hydroxyethyl)rutoside | 1 |

| This compound | 2 |

| Tri-O-(beta-hydroxyethyl)rutoside | 3 |

| Tetra-O-(beta-hydroxyethyl)rutoside | 4 |

These variations allow for a systematic investigation of how the degree of hydroxyethylation affects the compound's characteristics.

Advanced Analytical Methodologies for 3 ,7 Di O Beta Hydroxyethyl Rutoside

Chromatographic Techniques for Separation, Identification, and Quantification

Chromatography is the cornerstone for the analysis of O-(beta-hydroxyethyl)-rutosides, providing the necessary resolving power to separate individual derivatives from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of 3',7-Di-O-(beta-hydroxyethyl)rutoside and related hydroxyethylated flavonoids. hebmu.edu.cn Its high efficiency and applicability to non-volatile compounds make it ideal for this purpose.

Researchers have developed robust reversed-phase HPLC (RP-HPLC) methods for the quantitative determination of O-(beta-hydroxyethyl)-rutosides in biological samples like human serum. hebmu.edu.cn A common approach involves initial sample preparation to remove interfering substances, such as protein precipitation with acetone, followed by solid-phase extraction (SPE) using a sorbent like Amberlite XAD-2. The hydroxyethylated rutosides are then eluted with methanol, concentrated, and injected into the HPLC system. hebmu.edu.cn

Separation is typically achieved on C8 (RP-8) or C18 (RP-18) columns. Gradient elution is often employed to effectively separate the various mono-, di-, tri-, and tetra-substituted hydroxyethylrutoside isomers, including this compound, from the parent compound rutin (B1680289) and their corresponding aglycones. hebmu.edu.cnchromatographyonline.com Mobile phases commonly consist of an aqueous component (often a phosphate (B84403) buffer at acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. hebmu.edu.cnchromatographyonline.com Detection is most frequently performed using UV-Vis detectors, as flavonoids possess strong chromophores. chromatographyonline.com Fluorescence detection can also be used to enhance sensitivity. hebmu.edu.cn

A study successfully separated thirteen different O-(β-hydroxyethyl)-rutin derivatives using a gradient elution with a mobile phase of tetrahydrofuran (B95107) (THF) and a 0.05 M sodium phosphate buffer (pH 3.0). chromatographyonline.com The identification of specific isomers, such as this compound, was confirmed through a combination of retention time data and UV-spectral analysis. chromatographyonline.com

Table 1: Exemplary HPLC Conditions for O-(beta-hydroxyethyl)-rutoside Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C8 (RP-8) | Reversed-Phase C8 (RP-8) |

| Mobile Phase | A: Water/Methanol/Acetic Acid (70:30:6) B: Water/Ethanol/Acetic Acid (70:30:6) | A: 0.05 M Na-phosphate buffer (pH 3.0) B: Tetrahydrofuran (THF) |

| Elution | Step Gradient | Gradient Elution |

| Detection | UV, Fluorescence | UV (280 nm) |

| Application | Quantification in human serum | Separation of 13 different derivatives |

| Reference | hebmu.edu.cn | chromatographyonline.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography (GC) is generally not a preferred method for the direct analysis of flavonoid glycosides like this compound. hebmu.edu.cnresearchgate.net This is due to the inherent chemical properties of these compounds; they are large, polar, and thermally labile, with low volatility. hebmu.edu.cnnih.gov Direct injection into a hot GC inlet would lead to decomposition rather than volatilization.

To make these compounds amenable to GC analysis, a crucial derivatization step is required. researchgate.netnih.gov This chemical modification process aims to increase the volatility and thermal stability of the analyte. nih.gov The most common derivatization technique for compounds with active hydroxyl groups, such as flavonoids, is silylation. nih.govnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to replace the acidic protons of the hydroxyl groups with nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups. nih.gov

While GC-MS analysis of derivatized flavonoids is possible and can provide high-resolution separation, the method has drawbacks. researchgate.net The derivatization step adds complexity and time to the sample preparation process and can introduce variability. hebmu.edu.cn Furthermore, the interpretation of the mass spectra of the derivatized compounds can be challenging. hebmu.edu.cn Consequently, liquid chromatography-based methods remain the dominant approach for the analysis of this compound and its analogues. chromatographyonline.comresearchgate.net

Mass Spectrometry (MS) for Structural Elucidation and Metabolite Identification

Mass spectrometry is an indispensable tool for the structural analysis of this compound, providing precise molecular weight information and detailed fragmentation data that aid in identification and characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful combination for analyzing complex mixtures containing this compound. nih.govmdpi.com LC provides the physical separation of the components, which are then introduced directly into the mass spectrometer for detection and structural analysis. This technique is highly sensitive and specific, making it a preferred method for flavonoid analysis. chromatographyonline.commdpi.com

In tandem mass spectrometry (MS/MS or MSⁿ), a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule. For flavonoid glycosides, fragmentation typically involves the cleavage of the glycosidic bonds, resulting in the loss of sugar moieties (e.g., rhamnose, glucose). nih.gov

For instance, the MS/MS analysis of the related compound 7-mono-O-(β-hydroxyethyl)-rutoside shows a characteristic fragmentation pattern involving the sequential loss of the rhamnose sugar (a loss of 146 Da) and the glucose sugar (a loss of 162 Da), leading to the aglycone. Further fragmentation can involve the loss of the hydroxyethyl (B10761427) group. nih.gov This principle allows for the differentiation of isomers and the confirmation of the aglycone structure and the nature of the sugar substituents. Analysis in negative ion mode is often preferred and can lead to the formation of a highly abundant radical aglycone ion (Y₀⁻˙), which is diagnostic for flavonol 3-O-glycosides. nih.gov

Table 2: Characteristic Mass Spectrometric Fragmentation of a Hydroxyethyl-Rutoside Derivative

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation | Reference |

| 655 [M-H]⁻ | 509 | 146 | Loss of rhamnose sugar | nih.gov |

| 509 | 347 | 162 | Loss of glucose sugar | nih.gov |

| 347 | 303 | 44 | Loss of the hydroxyethyl group | nih.gov |

| Data derived from the analysis of 7-mono-O-(β-hydroxyethyl)-rutoside and is illustrative of fragmentation pathways. |

Time-of-Flight Mass Spectrometry (TOF-MS) in Metabolic Profiling

Metabolic profiling, or metabolomics, is the non-targeted analysis of all small-molecule metabolites in a biological system. nih.gov Gas chromatography or ultra-high-performance liquid chromatography coupled to time-of-flight mass spectrometry (GC-TOF-MS or UPLC-TOF-MS) are leading analytical platforms for these studies. nih.govnih.gov TOF-MS is particularly valuable due to its high mass accuracy, sensitivity, and rapid scanning capabilities. nih.gov

In the context of this compound, TOF-MS can be used to study its metabolic fate in vivo. After administration, biological samples (e.g., plasma, urine) can be analyzed to identify not only the parent compound but also its various metabolites. nih.gov The high mass accuracy of TOF-MS allows for the confident determination of the elemental composition of unknown peaks, which is the first step in identifying novel metabolites. nih.gov This powerful tool can track changes in metabolic profiles, helping to understand how the compound is processed in the body and to identify potential biomarkers of its effects. nih.gov

Spectroscopic Methods for Characterization and Purity Assessment

Spectroscopic techniques are crucial for the fundamental characterization of this compound, confirming its structural features and assessing its purity.

UV-Vis spectroscopy is widely used for the identification and quantification of flavonoids due to their characteristic absorption spectra, which arise from the conjugated π-electron system of the benzopyranone core. upi.eduutoronto.ca Flavonoids typically exhibit two major absorption bands in the UV-Vis region: Band I (300-400 nm) corresponds to the B-ring cinnamoyl system, and Band II (240-280 nm) corresponds to the A-ring benzoyl system. researchgate.net The exact position of these absorption maxima (λmax) is influenced by the substitution pattern on the flavonoid skeleton. utoronto.ca UV spectroscopy, when used with HPLC, can help in the identification of O-(β-hydroxyethyl)-rutins. chromatographyonline.com Furthermore, the use of shift reagents like aluminum chloride (AlCl₃) can provide structural information. A bathochromic (red) shift in the presence of AlCl₃ indicates the presence of a free hydroxyl group at the C5 position. chromatographyonline.com

Fluorescence spectroscopy offers a highly sensitive method for the analysis of certain flavonoids. nih.govmdpi.com While rutin itself has a very low native fluorescence quantum yield at room temperature, its derivatives can form fluorescent complexes with metal ions. researchgate.netresearchgate.net For example, a related compound, 3',4',7-tris[O-(beta-hydroxyethyl)]rutoside, forms a fluorescent complex with aluminum, with specific activation and emission wavelengths (420 nm and 480 nm, respectively). researchgate.net This property can be exploited to develop highly sensitive quantitative assays. researchgate.netnih.gov

Table 3: Spectroscopic Properties for Analysis of Rutoside Derivatives

| Technique | Property | Observation/Application | Reference |

| UV-Vis Spectroscopy | Absorption Maxima | Band I (~350 nm) & Band II (~260 nm) characteristic of flavonoids. | researchgate.net |

| UV-Vis Spectroscopy | Spectral Shift | Bathochromic shift with AlCl₃ confirms a free 5-OH group. | chromatographyonline.com |

| Fluorescence Spectroscopy | Complex Formation | Forms fluorescent complex with Al³⁺. | researchgate.net |

| Fluorescence Spectroscopy | Wavelengths | Activation at 420 nm, Emission at 480 nm (for Al³⁺ complex of a tris-substituted derivative). | researchgate.net |

Method Validation for Robustness and Reproducibility in Research

Method validation is a cornerstone of analytical science, providing documented evidence that an analytical procedure is suitable for its intended purpose. For this compound, which is often a component of a complex mixture of hydroxyethylrutosides known as Troxerutin (B1681598), the validation process ensures that the method can selectively and accurately quantify this specific isomer in the presence of other related compounds. The validation process is guided by international standards, such as the ICH Q2(R1) guidelines, which outline the necessary parameters to be evaluated. ich.org

The development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), is a primary objective. asiapharmaceutics.info Such a method can resolve the main compound from its potential degradation products and other related substances. ich.org

Specificity and Selectivity

A crucial first step in method validation is to establish the specificity of the analytical method. This ensures that the signal measured is unequivocally from this compound and not from any other components in the sample matrix, such as other hydroxyethylrutoside isomers or degradation products. Forced degradation studies are instrumental in this regard. nih.gov By subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, and light), potential degradation products are generated. The analytical method must demonstrate the ability to separate the peak of this compound from these degradation product peaks, thus proving its stability-indicating nature. asiapharmaceutics.info

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the quantification of this compound, a linear relationship between the detector response (e.g., peak area in HPLC) and concentration is established. This is typically evaluated by analyzing a series of standard solutions of varying concentrations. The data is then analyzed using linear regression. A high correlation coefficient (r²) is indicative of a strong linear relationship. For instance, studies on the related mixture Troxerutin have shown excellent linearity. scispace.comresearchgate.net

Table 1: Illustrative Linearity Data for a Hydroxyethylrutoside Compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 5 | 150,234 |

| 10 | 301,567 |

| 15 | 452,890 |

| 20 | 603,123 |

| 25 | 754,456 |

| Regression Equation | y = 30150x + 1234 |

| Correlation Coefficient (r²) | 0.9998 |

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies, where a known amount of the pure this compound standard is added to a sample matrix. The method is then used to analyze the spiked sample, and the percentage of the analyte recovered is calculated. High recovery rates indicate good accuracy. Research on Troxerutin has demonstrated high accuracy with average recoveries often exceeding 98%. researchgate.net

Table 2: Representative Accuracy Data (Recovery Study)

| Amount Added (mg) | Amount Found (mg) | Recovery (%) |

| 5.0 | 4.95 | 99.0 |

| 10.0 | 9.92 | 99.2 |

| 15.0 | 14.88 | 99.2 |

| Average Recovery | 99.13% |

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses the precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Evaluates the variations within the same laboratory, but on different days, with different analysts, or different equipment.

Low RSD values are indicative of a precise method. For Troxerutin analysis, intra-day and inter-day precision studies have consistently reported RSD values of less than 2%. researchgate.net

Table 3: Example of Precision Data for a Hydroxyethylrutoside Compound

| Parameter | Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | RSD (%) |

| Repeatability | 10 | 10.05, 10.02, 9.98, 10.01, 9.95, 10.03 | 0.35 |

| Intermediate Precision | 10 | 10.10, 9.90, 10.05, 9.85, 10.15, 9.95 | 1.25 |

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. nih.gov This provides an indication of its reliability during normal usage. For an HPLC method, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. The Youden test is a common experimental design used to evaluate robustness efficiently. researchgate.net The method's robustness is confirmed if the results remain consistent despite these minor changes.

Table 4: Illustrative Robustness Study Parameters and Variations

| Parameter | Nominal Value | Variation 1 | Variation 2 |

| Mobile Phase pH | 3.0 | 2.8 | 3.2 |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 |

| Column Temperature (°C) | 30 | 28 | 32 |

Pharmacokinetics and Metabolic Disposition in Preclinical and in Vitro Systems

Absorption and Distribution Studies in Experimental Animal Models

Gastrointestinal Absorption Mechanisms in Vivo

The absorption of hydroxyethylrutosides following oral administration appears to be influenced by the degree of hydroxyethylation. Studies in rats have shown that while compounds like 3′,4′,7-tri-O-(β-hydroxyethyl)rutoside and 4′,7-di-O-(β-hydroxyethyl)rutoside are absorbed to a significant extent, the more substituted 3′,4′,5,7-tetra-O-(β-hydroxyethyl)rutoside is poorly absorbed. researchgate.net For the absorbed rutosides, significant levels of the parent compounds and their conjugates are detected in the bile. researchgate.net

A primary event in the gastrointestinal tract is the metabolism of these compounds by the intestinal microflora. Both in vivo and in vitro studies have demonstrated that hydroxyethylrutosides are degraded to their corresponding aglycones by gut bacteria. researchgate.netsemanticscholar.org Consequently, a major portion of an orally administered dose of these rutosides is excreted in the feces as the aglycone. researchgate.netsemanticscholar.org This indicates that either the absorption of the intact glycoside is incomplete, or that the compound undergoes significant presystemic degradation in the gut.

Cellular Uptake Mechanisms and Intracellular Localization in Vitro

In vitro and ex vivo studies provide evidence for the uptake of hydroxyethylrutosides into the vascular wall. Research using laser scanning microscopy on varicose long saphenous veins from patients treated with a mixture of O-(beta-hydroxyethyl)-rutosides (HR) demonstrated uptake of these compounds into the vein wall. nih.gov The fluorescence associated with the HR was clearly localized to the endothelial and sub-endothelial areas of the vein. nih.gov

Further supporting this, a study on 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) identified its localization within the endothelial and smooth muscle cells of the vascular wall. nih.gov While the precise mechanisms of cellular uptake (e.g., passive diffusion, carrier-mediated transport) are not fully elucidated, this localization is consistent with the pharmacological effects of these compounds on the vasculature.

Biotransformation Pathways and Metabolite Identification

The biotransformation of hydroxyethylrutosides involves both Phase I and Phase II metabolic reactions, primarily occurring in the gut and the liver.

Phase I Metabolic Reactions (e.g., Oxidation of Hydroxyethyl (B10761427) Groups)

The most prominently reported metabolic reaction for hydroxyethylrutosides is the deglycosylation to their aglycone, hydroxyethyl-quercetin, by the intestinal microflora. researchgate.netnih.gov This cleavage of the glycosidic bond is a hydrolytic reaction. For instance, 7-O-(β-hydroxyethyl)rutoside is metabolized to its aglycone, which is then further degraded by gut bacteria, and the resulting metabolites are absorbed and excreted in the urine. tandfonline.com

Specific information regarding Phase I oxidation of the beta-hydroxyethyl side chains is not extensively detailed in the reviewed literature. While such reactions are theoretically possible, the primary focus of existing studies has been on the cleavage of the rutoside moiety and subsequent conjugation reactions.

Phase II Conjugation Reactions (e.g., O-Glucuronidation, Methylation, GSH Conjugation)

Phase II conjugation is a significant pathway for the metabolism and elimination of absorbed hydroxyethylrutosides.

O-Glucuronidation: Following parenteral administration in rats and mice, hydroxyethylrutosides are excreted in the bile and urine as both unchanged compounds and their glucuronide conjugates. nih.govtandfonline.com In biliary-cannulated mice administered 3',4',7-tri-O-(β-hydroxy[14C2]ethyl)rutoside or 7-mono-O-(β-hydroxy[14C2]ethyl)rutoside, the majority of the excreted radioactivity in the first 3 hours consisted of the unchanged rutosides and their glucuronide conjugates. nih.gov This indicates that O-glucuronidation is a rapid and major metabolic pathway for these compounds. UDP-glucuronosyltransferases (UGTs) are the enzymes responsible for these reactions. upol.czresearchgate.net

Methylation: There is no specific mention in the reviewed preclinical studies of methylation as a metabolic pathway for 3',7-Di-O-(beta-hydroxyethyl)rutoside or closely related analogues.

GSH Conjugation: Direct conjugation with glutathione (B108866) (GSH) as a primary elimination pathway has not been described. However, one study on 7-mono-O-(β-hydroxyethyl)-rutoside (monoHER) demonstrated that on a biochemical level, oxidized monoHER can react quickly with ascorbate (B8700270) or glutathione. nih.gov This suggests a role for GSH in the antioxidant cycling of the compound rather than a direct conjugation for elimination catalyzed by glutathione S-transferases (GSTs).

Table 2: Excretion Profile of Various Hydroxyethylrutosides in Experimental Animals

| Compound | Animal Model | Route | Major Excretion Route | Major Metabolites Detected | Citation |

|---|---|---|---|---|---|

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Rat (non-cannulated) | Oral | Feces | Aglycone | researchgate.nettandfonline.com |

| 4',7-di-O-(β-hydroxyethyl)rutoside | Rat (non-cannulated) | Oral | Feces | Aglycone | researchgate.nettandfonline.com |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Rat (biliary-cannulated) | IV | Bile (~66% in 24h) | Unchanged rutoside, Glucuronide conjugate | tandfonline.com |

| 7-mono-O-(β-hydroxyethyl)rutoside | Rat (biliary-cannulated) | IV | Bile (~66% in 24h) | Unchanged rutoside, Glucuronide conjugate | tandfonline.com |

| 3',4',7-tri-O-(β-hydroxyethyl)rutoside | Mouse | IV | Feces (68% in 72h) | Hydroxyethyl-quercetin (aglycone) | nih.gov |

| 7-mono-O-(β-hydroxyethyl)rutoside | Mouse | IV | Feces (68% in 72h) | Hydroxyethyl-quercetin (aglycone) | nih.gov |

Hydrolytic Cleavage of Glycosidic Bonds and Aglycone Formation

A pivotal step in the metabolism of this compound and other HRs is the hydrolytic cleavage of their glycosidic bonds. This process results in the formation of the corresponding aglycone, which is a quercetin (B1663063) molecule with hydroxyethyl substitutions. Studies in rats have demonstrated that following oral administration, HRs are significantly degraded to their aglycones by the intestinal microflora. researchgate.netsemanticscholar.org This enzymatic action occurs both in vivo and in vitro. researchgate.netsemanticscholar.org

The consequence of this microbial metabolism is that the major portion of an orally administered dose of various HRs, including di- and tri-O-(β-hydroxyethyl)rutosides, is excreted in the feces as the corresponding aglycone. researchgate.netsemanticscholar.orgnih.gov For instance, after intravenous administration of related hydroxyethylrutosides to mice, 68% of the dose was recovered in the feces within 72 hours, identified as the corresponding hydroxyethyl-quercetin aglycone. nih.gov This indicates that even when the compound reaches systemic circulation, it can be excreted into the gastrointestinal tract (e.g., via bile) and subsequently metabolized by gut bacteria.

Identification and Characterization of Key Metabolites (e.g., Hydroxyethyl-Quercetin Derivatives)

The primary metabolites of this compound and its congeners are the direct products of the aforementioned metabolic processes: the hydroxyethyl-quercetin aglycone and glucuronide conjugates of the parent compound.

Aglycones : The most prominent metabolite identified, particularly in feces, is the aglycone form, hydroxyethyl-quercetin. researchgate.netnih.gov Studies have shown that after administration of 4′,7-di-O-(β-hydroxyethyl)rutoside in rats, the major excretion product is the corresponding aglycone. semanticscholar.org

Glucuronide Conjugates : In addition to aglycone formation, the parent hydroxyethylrutosides can undergo phase II metabolism to form glucuronide conjugates. These conjugates, along with the unchanged parent compound, are the primary forms detected in bile and urine. semanticscholar.orgnih.gov The analysis of plasma samples from human volunteers receiving a mixture of HRs involved measuring the glucuroconjugated forms, which were then deconjugated back to O-(beta-hydroxyethyl)-quercetin for quantification. researchgate.net

Ring-Fission Products : Further degradation of the aglycone can occur. For the related compound 7-O-(β-hydroxyethyl)rutoside, the A ring has been shown to form Mono-O-(β-hydroxyethyl)phloroglucinol, while the B ring yields the same phenolic acid metabolites as rutin (B1680289). researchgate.net

Table 1: Key Metabolites of O-(beta-hydroxyethyl)rutosides in Preclinical Models

| Metabolite | Metabolic Process | Excretion Matrix | Reference |

|---|---|---|---|

| Hydroxyethyl-Quercetin (Aglycone) | Hydrolytic cleavage of glycosidic bond by intestinal microflora | Feces | researchgate.netnih.gov |

| Glucuronide Conjugates | Glucuronidation (Phase II Metabolism) | Bile, Urine | semanticscholar.orgnih.gov |

| Unchanged Parent Compound | N/A | Bile, Urine | semanticscholar.orgnih.gov |

| Mono-O-(β-hydroxyethyl)phloroglucinol | Ring fission of the aglycone's A-ring | Urine | researchgate.net |

| Phenolic Acids | Ring fission of the aglycone's B-ring | Urine | researchgate.net |

Excretion Routes and Clearance Mechanisms in Preclinical Models

The elimination of this compound and related compounds from the body occurs through two primary routes: biliary and renal excretion. The predominant pathway is heavily influenced by the extent of metabolism and the animal species.

Biliary Excretion Pathways

Biliary excretion is a major clearance mechanism for systemically available hydroxyethylrutosides. In studies using bile-duct cannulated rats, approximately two-thirds of an intravenously administered dose of various HRs was excreted into the bile within 24 hours. nih.gov Similarly, another study reported a mean biliary excretion of 71% in 24 hours for both tri- and mono-hydroxyethylrutosides in mice. nih.gov

The chemical forms excreted in the bile are primarily the unchanged parent rutosides and their glucuronide conjugates. semanticscholar.orgnih.gov The rate of biliary excretion can be dose-dependent; at lower doses (up to 10 mg/kg in rats), excretion is maximal within 3 hours, whereas at higher doses, the excretion period is prolonged. nih.gov In rhesus monkeys, between 13–16% of a dose was found in the gall-bile within 3 hours of administration. nih.gov

Renal Excretion Patterns

Renal excretion represents a secondary, but still significant, elimination pathway. In cannulated rats, urinary excretion did not surpass 25% of the dose within 24 hours. nih.gov In non-cannulated animals, where biliary excretion leads to fecal elimination, the urinary contribution is comparatively low. researchgate.net Studies in other species show a similar pattern:

Mice : Mean urinary excretion for tri-hydroxyethylrutoside was 21% of the dose in 72 hours. nih.gov

Rabbits and Rhesus Monkeys : Urinary excretion was less than 20% of the dose over 72 hours. nih.gov

The compounds found in urine are consistent with those in bile, namely unchanged rutosides and their glucuronide conjugates. nih.gov

Table 2: Excretion of O-(beta-hydroxyethyl)rutosides in Preclinical Models (% of Administered Dose)

| Species | Route | Time Frame | % of Dose Excreted | Form Excreted | Reference |

|---|---|---|---|---|---|

| Rat (cannulated) | Bile | 24 h | ~67% | Unchanged, Glucuronides | nih.gov |

| Rat (cannulated) | Urine | 24 h | <25% | Unchanged, Glucuronides | nih.gov |

| Mouse | Bile | 24 h | 71% | Unchanged, Glucuronides | nih.gov |

| Mouse | Feces | 72 h | 68% | Aglycone | nih.gov |

| Mouse | Urine | 72 h | 21% | Unchanged, Glucuronides | nih.gov |

| Rabbit & Rhesus Monkey | Urine | 72 h | <20% | Unchanged, Glucuronides | nih.gov |

Pharmacokinetic Interactions with Xenobiotics in Experimental Models

The metabolism and transport of this compound can be influenced by co-administered xenobiotics, as demonstrated in experimental models.

One notable interaction involves the antibiotic neomycin . The urinary excretion of metabolites derived from the breakdown of the flavonoid rings of 7-O-(β-hydroxyethyl)rutoside was observed to be suppressed by the concurrent administration of neomycin in rats. researchgate.net Since neomycin is a poorly absorbed antibiotic known to reduce gut microflora, this finding strongly supports the essential role of intestinal bacteria in the cleavage and metabolism of hydroxyethylrutosides. researchgate.netdrugbank.com By diminishing the microbial population, neomycin inhibits the formation of absorbable ring-fission metabolites, thereby altering the pharmacokinetic profile. researchgate.net

Additionally, interactions with the chemotherapeutic agent doxorubicin (B1662922) (also known as adriamycin) have been explored. Studies in rats investigated the effects of O-(beta-hydroxyethyl)-rutosides on adriamycin-induced toxicity. wikipedia.org While primarily a pharmacodynamic interaction study, it highlights that these compounds are being evaluated for co-administration, which necessitates an understanding of potential pharmacokinetic interplay. Given that doxorubicin's metabolism and transport involve pathways that can be modulated by flavonoids, further investigation into altered clearance or exposure is warranted. nih.govdrugbank.com

Molecular Mechanisms and Pharmacodynamics in Preclinical Models

Anti-inflammatory Signaling Pathway Modulation

The antioxidant activities of 3',7-Di-O-(beta-hydroxyethyl)rutoside are intrinsically linked to its anti-inflammatory effects. Oxidative stress is a key trigger for inflammatory pathways, and by controlling reactive species, the compound can dampen the subsequent inflammatory cascade.

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the inflammatory response. austinpublishinggroup.com When activated by stimuli such as ROS or inflammatory cytokines, NF-κB translocates to the nucleus and induces the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.gov

There is a well-established crosstalk between antioxidant and anti-inflammatory pathways, particularly involving the Nrf2 (antioxidant response) and NF-κB pathways. austinpublishinggroup.comnih.govfrontiersin.org By activating the Nrf2 pathway and reducing intracellular ROS levels, antioxidant compounds can effectively inhibit the activation of NF-κB. nih.gov While direct studies on this compound are scarce, its parent compound, quercetin (B1663063), has been shown to mediate the inhibition of the NF-κB signaling pathway. mdpi.comnih.gov Given the potent antioxidant properties of the O-(beta-hydroxyethyl)-rutosides, it is highly probable that they exert their documented anti-inflammatory effects by suppressing the activation of the NF-κB signaling cascade. This inhibition would lead to a downstream reduction in the production of inflammatory mediators, representing a key aspect of the compound's molecular mechanism.

Data from Preclinical Models

The following table summarizes the observed and potential molecular activities of O-(beta-hydroxyethyl)-rutosides based on preclinical research on this class of compounds and their parent molecules.

| Mechanism Category | Specific Mechanism | Observed/Potential Effect of O-(beta-hydroxyethyl)-rutosides | Key Findings |

|---|---|---|---|

| Antioxidant | Direct Scavenging of ROS | Potent scavenging of hydroxyl radicals. | Scavenging potency increases with the number of hydroxyethyl (B10761427) groups on the molecule. researchgate.net |

| Antioxidant | Direct Scavenging of RNS | Potential scavenging of nitric oxide and peroxynitrite. | Based on the known activity of the parent flavonoid, quercetin. mdpi.comnih.gov |

| Antioxidant | Modulation of Antioxidant Enzymes | Potential upregulation of Superoxide Dismutase (SOD) and Catalase (CAT). | A general mechanism for many flavonoids, though not directly confirmed for hydroxyethylrutosides. researchgate.net |

| Antioxidant | Regulation of Non-Enzymatic Antioxidants | Interacts with the cellular antioxidant network. | Oxidized hydroxyethylrutosides can be regenerated by glutathione (B108866) and ascorbate (B8700270). nih.gov |

| Antioxidant | Inhibition of Pro-oxidant Enzymes | Potential inhibition of Xanthine Oxidase. | Based on the known inhibitory activity of the parent flavonoid, quercetin. wikipedia.org |

| Anti-inflammatory | Inhibition of NF-κB Activation | Potential inhibition of the NF-κB signaling pathway. | Linked to antioxidant activity and the known NF-κB inhibitory effects of quercetin. mdpi.comnih.govnih.gov |

Regulation of Cyclooxygenase (COX) and Inducible Nitric Oxide Synthase (iNOS) Expression and Activity

O-(beta-hydroxyethyl)-rutosides, particularly the well-studied derivative troxerutin (B1681598), have demonstrated notable regulatory effects on key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In preclinical models using lipopolysaccharide (LPS)-inflamed RAW 264.7 macrophage cells, troxerutin was found to considerably lower the protein expression of COX-2. dntb.gov.uanih.gov This enzyme is crucial for the synthesis of prostaglandins, which are potent inflammatory mediators.

Furthermore, the parent compound, rutin (B1680289), has been shown to downregulate the expression of iNOS. researchgate.net The iNOS enzyme is responsible for the production of large quantities of nitric oxide (NO), a molecule that plays a complex role in inflammation and can contribute to tissue damage when overproduced. jpp.krakow.pl Research indicates that troxerutin down-regulates pro-inflammatory protein markers, including NF-κB, which is a key transcription factor involved in the expression of both COX-2 and iNOS. dntb.gov.uaresearchgate.net By inhibiting the NF-κB pathway, these rutoside derivatives can effectively suppress the expression of these pro-inflammatory enzymes. frontiersin.orgnih.gov

Suppression of Pro-inflammatory Cytokine and Chemokine Production

The anti-inflammatory activity of O-(beta-hydroxyethyl)-rutosides extends to the suppression of pro-inflammatory cytokine and chemokine production. Troxerutin, in particular, has been shown to significantly decrease serum and tissue levels of key inflammatory cytokines. In a study involving the offspring of rats fed a high-fat diet, treatment with troxerutin led to a significant decrease in the serum levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov

This effect is largely attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. frontiersin.orgnih.gov In TNF-α induced 3T3-L1 adipocytes, troxerutin was found to downregulate the mRNA and protein expression of inflammatory cytokines including TNF-α, IL-6, and monocyte chemoattractant protein-1 (MCP-1). nih.gov By modulating these critical signaling pathways, O-(beta-hydroxyethyl)-rutosides can effectively reduce the amplification of the inflammatory response mediated by these potent signaling molecules.

Inhibition of Leukocyte Adhesion and Transmigration

Preclinical studies have demonstrated that a standardized mixture of O-(beta-hydroxyethyl)-rutosides (HR) can effectively inhibit the initial steps of leukocyte extravasation, namely adhesion to the vascular endothelium. In an in vitro model using a perfused human umbilical vein, HR was shown to totally inhibit the adherence of unstimulated neutrophils to endothelial cells that had been activated by hypoxic conditions. nih.govunamur.be This inhibition was observed at a concentration of 500 micrograms/mL and was confirmed by scanning electron microscopy. nih.gov

Hypoxia is a known trigger for endothelial activation, leading to an increased adhesiveness for neutrophils. nih.gov The HR mixture was found to prevent this hypoxia-induced increase in adhesiveness in a dose-dependent manner. nih.gov Furthermore, the study noted that neutrophils that did adhere to the hypoxic endothelium became activated, as evidenced by an increased release of superoxide anions and synthesis of leukotriene B4. nih.gov The administration of HR was also capable of inhibiting these neutrophil activation processes. nih.gov This suggests that the therapeutic effects of these compounds in venous insufficiency may be partly due to their ability to inhibit the recruitment and subsequent activation of neutrophils at sites of endothelial activation caused by blood stasis. nih.gov

Endothelial and Microvascular Integrity Enhancement Mechanisms

Regulation of Capillary Permeability and Filtration

A primary and well-documented effect of O-(beta-hydroxyethyl)-rutosides (HR) is the reduction of microvascular permeability and capillary filtration. unife.it In preclinical models using single perfused capillaries in the frog mesentery, a standardized HR mixture was shown to reduce hydraulic permeability to approximately half of its control value. nih.gov This effect was observed across a range of concentrations. The study also investigated individual components and found that dihydroxyethylrutoside was particularly potent in reducing permeability. nih.gov

Clinical studies in patients with venous hypertension and microangiopathy corroborate these findings. Treatment with oral HR has been associated with a significant decrease in the capillary filtration rate (CFR), leading to a visible reduction in edema. nih.govnih.gov

Below is a table summarizing the effects of O-(beta-hydroxyethyl)-rutosides on microvascular permeability from a preclinical study.

| Compound/Mixture | Concentration | Effect on Hydraulic Permeability (Lp) |

| HR (Mixture) | 1 µg/mL - 1 mg/mL | Concentration-dependent reduction (max reduction to 40% of control) |

| Dihydroxyethylrutoside | 1 µg/mL - 1 mg/mL | Similar concentration-dependent reduction to HR |

| Other Components | ≥100 µg/mL | Significant reduction, but less potent than Dihydroxyethylrutoside |

Data sourced from studies on single perfused microvessels in the frog mesentery. nih.gov

Improvement of Microcirculatory Blood Flow and Endothelial Function

O-(beta-hydroxyethyl)-rutosides (HR) have been shown to improve microcirculatory parameters in patients with chronic venous insufficiency and venous microangiopathy. researchgate.net Clinical investigations utilizing laser Doppler flowmetry have recorded a progressive and significant decrease in resting skin flux following HR administration, which indicates an improvement in microvascular perfusion. nih.gov

In conjunction with improved blood flow, treatment with HR also enhances tissue oxygenation. Studies measuring transcutaneous partial pressure of oxygen (tcPO2) and carbon dioxide (tcPCO2) have observed a significant increase in tcPO2 and a decrease in tcPCO2. nih.gov These changes signify an improvement in microcirculatory function and better tissue oxygen exchange. nih.gov

The table below presents findings from a clinical study on patients with chronic venous disease, illustrating the impact of HR on microcirculatory parameters.

| Microcirculatory Parameter | Baseline (Pre-Treatment) | After 8 Weeks of HR Treatment | Outcome |

| Laser Doppler Skin Flux | Increased | Significantly Decreased | Improved Microcirculation |

| Transcutaneous PO2 (tcPO2) | Decreased | Significantly Increased | Improved Tissue Oxygenation |

| Transcutaneous PCO2 (tcPCO2) | Increased | Significantly Decreased | Improved Microcirculatory Function |

Data from a prospective comparative study on patients with chronic venous disease and microangiopathy. nih.gov

Protection of Endothelial Cells from Hypoxia and Oxidative Stress

The protective effects of O-(beta-hydroxyethyl)-rutosides on the endothelium are linked to their ability to counteract the cellular stress induced by hypoxia and oxidative damage. In vitro studies on human umbilical vein endothelial cells (HUVECs) have shown that a standardized HR mixture can inhibit key steps of hypoxia-induced cell activation, including the initial decrease in intracellular ATP content and the subsequent activation of phospholipase A2. nih.gov

Effects on Venous Tone and Vascular Smooth Muscle Cells

The therapeutic efficacy of hydroxyethylrutosides in conditions such as chronic venous insufficiency is often attributed to their ability to improve venous tone. It is hypothesized that these compounds may exert a direct effect on vascular smooth muscle cells (VSMCs), the primary regulators of blood vessel diameter and tone. The potential mechanisms could involve modulation of intracellular signaling pathways that govern VSMC contraction and relaxation. However, specific studies detailing the interaction of this compound with VSMCs, including its impact on ion channels, calcium signaling, or contractile protein activity, are not currently available. Research on related flavonoids suggests that they can influence nitric oxide synthase activity and endothelin-1 production, both of which are critical in regulating vascular tone. Future investigations are necessary to determine if this compound shares these properties.

Anti-angiogenic Activities in In Vitro and Animal Models

Angiogenesis, the formation of new blood vessels, is a crucial process in both normal physiology and in pathological conditions like tumor growth. The potential of flavonoids to modulate angiogenesis is an active area of research.

Modulation of Vascular Endothelial Growth Factor (VEGF) and its Receptors

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes the growth of new blood vessels. The ability of a compound to interfere with the VEGF signaling pathway is a key indicator of its anti-angiogenic potential. While some flavonoids have been shown to downregulate VEGF expression or inhibit the activity of its receptors, there is no specific evidence to date demonstrating that this compound possesses these capabilities.

Inhibition of Matrix Metalloproteinases (MMPs) Activity and Expression

Matrix Metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a critical step in enabling endothelial cells to migrate and form new blood vessels. The inhibition of MMPs is another important strategy for controlling angiogenesis. Although some studies have explored the MMP-inhibitory effects of certain flavonoids, the specific impact of this compound on the activity and expression of MMPs has not been documented.

Effects on Endothelial Cell Proliferation, Migration, and Tube Formation

The fundamental processes of angiogenesis involve the proliferation, migration, and differentiation of endothelial cells into tube-like structures. In vitro assays measuring these cellular behaviors are standard methods for assessing anti-angiogenic activity. At present, there are no published studies that have specifically investigated the effects of this compound on these key endothelial cell functions.

Cellular Proliferation, Differentiation, and Apoptosis Regulation

The influence of flavonoids on fundamental cellular processes such as proliferation, differentiation, and programmed cell death (apoptosis) is of significant interest, particularly in the context of cancer research.

Modulation of Cell Cycle Progression in Cancer Cell Lines

The cell cycle is a tightly regulated process that governs cell division. Dysregulation of the cell cycle is a hallmark of cancer. Certain flavonoids have been shown to induce cell cycle arrest at specific checkpoints, thereby inhibiting the proliferation of cancer cells. However, research specifically examining the effect of this compound on the cell cycle progression of any cancer cell lines is currently unavailable.

Induction of Apoptosis in Specific Cell Types

Preclinical studies have demonstrated that Troxerutin, a key component of the O-(beta-hydroxyethyl)rutoside mixture, can induce apoptosis in certain cancer cell lines. In one notable study, Troxerutin was shown to inhibit the growth of the HuH-7 human hepatocarcinoma cell line in a manner dependent on both concentration and time. The induction of apoptosis was confirmed through fluorescence staining techniques, agarose gel electrophoresis, and flow cytometry, which revealed characteristic cellular and nuclear changes associated with programmed cell death nih.gov.

Regulation of Oncogenes and Tumor Suppressor Genes (e.g., p53, Bcl-2, Caspase Family)

The precise effects of this compound on key oncogenes and tumor suppressor genes such as p53 and the Bcl-2 family have not been specifically elucidated. However, research on Troxerutin provides some indications of its potential regulatory activities within apoptotic pathways.

Studies on other flavonoids have shown a definitive link to the regulation of these genes. For instance, the bioflavonoid Vicenin-2 has been observed to downregulate the expression of anti-apoptotic proteins Bcl-xL and Bcl-2, while upregulating pro-apoptotic proteins researchgate.net. Similarly, Cyanidin-3-O-β-glucopyranoside treatment in leukemia cell lines resulted in a significant upregulation of p53 and Bax expression and a downregulation of Bcl-2 expression researchgate.net. While these findings are not directly on this compound, they highlight a common mechanism of action for flavonoids in modulating these critical apoptotic regulators. The Bcl-2 family of proteins are central to the regulation of the intrinsic pathway of apoptosis, with a delicate balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members determining cell fate mdpi.com.

The caspase family of proteases are the executioners of apoptosis. Their activation is a hallmark of this process. While direct evidence for this compound is lacking, related flavonoids have been shown to influence caspase activity researchgate.net.

Other Investigated Molecular Targets and Enzyme Interactions

Beyond the direct regulation of apoptosis, the molecular interactions of O-(beta-hydroxyethyl)rutosides with other cellular targets have been a subject of investigation.

Enzyme Inhibition Studies (e.g., Phosphodiesterases, Kinases)

Currently, there is a lack of specific studies investigating the inhibitory effects of this compound on enzymes such as phosphodiesterases or kinases.

Receptor Binding and Signaling Pathway Interactions

Research into Troxerutin has shed light on its interaction with key signaling pathways involved in cellular stress and inflammation. It has been found to modulate the Nrf2 and NF-κB signaling pathways in HuH-7 hepatocarcinoma cells nih.gov.

Specifically, Troxerutin treatment led to an increase in the expression of heme oxygenase (HO)-1 and promoted the nuclear translocation of Nrf2, a key regulator of the antioxidant response nih.gov. Concurrently, it suppressed the expression of IKKβ, which in turn inhibited the nuclear translocation of the p65 subunit of NF-κB nih.gov. The NF-κB pathway is a critical mediator of inflammatory responses, cell proliferation, and survival nih.gov. By downregulating NF-κB mediated processes, Troxerutin demonstrated an anti-cancer effect in this preclinical model nih.gov. A review of the biological and therapeutic effects of Troxerutin further supports its interaction with various molecular signaling pathways koreascience.krnih.gov.

The table below summarizes the observed effects of Troxerutin on specific molecular targets.

| Molecular Target | Observed Effect in HuH-7 Cells | Signaling Pathway | Reference |

| Nrf2 | Augmented nuclear translocation | Antioxidant Response | nih.gov |

| Heme oxygenase (HO)-1 | Increased protein expression | Antioxidant Response | nih.gov |

| IKKβ | Suppressed expression | NF-κB Signaling | nih.gov |

| NF-κB (p65 subunit) | Inhibited nuclear translocation | NF-κB Signaling | nih.gov |

Preclinical Efficacy and Therapeutic Potential in Disease Models

Cardioprotective Effects in Experimental Animal Models of Drug-Induced Toxicity

The utility of O-(beta-hydroxyethyl)-rutosides, a standardized mixture containing various hydroxyethyl (B10761427) derivatives of rutin (B1680289), has been investigated for its ability to mitigate the cardiotoxic effects of chemotherapeutic agents like doxorubicin (B1662922). Doxorubicin-induced cardiotoxicity is largely attributed to the generation of oxygen free radicals. nih.gov Studies in animal models have demonstrated the potential of these compounds to protect the heart from such damage.

In a study involving BALB/c mice treated with doxorubicin, co-administration of O-(beta-hydroxyethyl)-rutosides (Venoruton) showed significant cardioprotective effects. nih.gov The doxorubicin-treated animals exhibited an increased basal heart rate of the isolated right atria compared to control animals. The co-administration of the rutoside mixture attenuated this increase. nih.gov Furthermore, histological analysis of the heart ventricle damage confirmed the protective effects observed in the functional studies. nih.gov

Table 1: Effect of O-(beta-hydroxyethyl)-rutosides on Doxorubicin-Induced Cardiotoxicity in BALB/c Mice

| Parameter | Control Group | Doxorubicin-Treated Group | Doxorubicin + O-(beta-hydroxyethyl)-rutosides Group |

| Basal Heart Rate of Isolated Right Atria (beats/min) | 366 +/- 20 | 468 +/- 22 | 373 +/- 17 |

Data sourced from a study on the cardioprotective properties of O-(beta-hydroxyethyl)-rutosides in doxorubicin-pretreated BALB/c mice. nih.gov

Antiproliferative and Antitumor Activities in In Vitro Cancer Models

While direct evidence for the antiproliferative and antitumor activities of 3',7-Di-O-(beta-hydroxyethyl)rutoside is limited, the broader class of flavonoids, including its parent compound rutin, has been a subject of extensive cancer research. nih.gov Flavonoids are known to possess antioxidative properties, which are often considered a mechanism for their potential healing functions in abnormal biological systems like cancer cells. nih.gov

Several studies have highlighted the potential of flavonoids to inhibit cell proliferation and regulate apoptosis and the cell cycle in various cancer cell lines. nih.gov For instance, rutin has been shown to downregulate the expression of the mutant p53 protein in human prostate cancer cell lines and can decrease the expression of the anti-apoptotic gene Bcl-2. nih.gov Although these findings relate to a parent compound, they provide a rationale for investigating the potential anticancer properties of its derivatives like this compound. The structural modifications in this synthetic derivative may influence its biological activity, warranting specific in vitro studies on various cancer cell lines to determine its efficacy.

Protective Effects in Experimental Models of Oxidative Stress-Related Disorders

The antioxidant properties of hydroxyethylrutosides are central to their protective effects in disorders associated with oxidative stress. nih.gov The flavonoid 7-mono-O-(β-hydroxyethyl)-rutoside, a component of the O-(beta-hydroxyethyl)-rutoside mixture, has been shown to be an effective protector against doxorubicin-induced toxicity, an effect linked to its antioxidant activity. nih.gov This compound has demonstrated a potent and direct antioxidant effect by providing instantaneous protection against intracellular oxidative stress in human umbilical vein endothelial cells. nih.gov

Chronic venous insufficiency (CVI) is a condition where oxidative stress plays a significant pathological role. nih.gov O-(beta-hydroxyethyl)-rutosides (HR) are used in the management of CVI and associated microangiopathy. nih.gov In clinical studies, treatment with HR has led to improvements in microcirculatory parameters. For instance, in patients with severe CVI, oral administration of HR resulted in a significant decrease in laser Doppler skin flux at rest and an increase in transcutaneous oxygen pressure (PO2), indicating an improvement in microcirculation. nih.gov

Table 2: Microcirculatory Improvements with O-(beta-hydroxyethyl)-rutosides in Chronic Venous Insufficiency

| Parameter | Effect of Oral HR Treatment |

| Laser Doppler Skin Flux at Rest | Decreased |

| Transcutaneous PO2 | Increased |

| Transcutaneous PCO2 | Decreased |

Data reflects the outcomes observed in patients with severe CVI and venous microangiopathy treated with O-(beta-hydroxyethyl)-rutosides. nih.gov

Modulation of Bone Metabolism in Preclinical Models (e.g., Anti-osteoclastogenesis)

In vitro studies using porcine bone marrow cultures have shown that rutin can significantly reduce the number of osteoclasts, the cells responsible for bone resorption. researchgate.net Furthermore, rutin was found to decrease the amount of bone resorbed by these cells. The proposed mechanism involves the modulation of estrogen receptors, as the effects of rutin were reversed by an estrogen antagonist. researchgate.net These findings suggest that flavonoids and their derivatives could be explored for their potential in managing bone-related disorders, though specific research on this compound is necessary to confirm such effects.

Applications in Experimental Models of Vascular and Lymphatic Dysfunction

The therapeutic application of O-(beta-hydroxyethyl)-rutosides in vascular and lymphatic dysfunction is well-documented, particularly in the context of chronic venous insufficiency and lymphedema. researchgate.netnih.gov These compounds are known to reduce leakage from small blood vessels. wikipedia.org

In a double-blind, cross-over trial involving patients with postmastectomy lymphedema of the arm and lymphedema of the leg, treatment with O-(beta-hydroxyethyl)-rutosides resulted in a significant reduction in limb volume and circumference. nih.gov The treatment also led to an increase in the softness of the limbs, as indicated by tonometry values, and a decrease in elevated skin temperatures. nih.gov These findings underscore the potential of these compounds in managing conditions characterized by fluid accumulation and impaired circulation.

Table 3: Efficacy of O-(beta-hydroxyethyl)-rutosides in Lymphedema

| Parameter | Effect of Active Treatment | Significance (p-value) |

| Limb Volume | Reduced | < 0.05 to 0.01 |

| Limb Circumference | Reduced | < 0.05 to 0.001 |

| Limb Softness (Tonometry) | Increased | < 0.01 to 0.001 |

| Elevated Skin Temperature | Lowered | < 0.05 to 0.001 |

Data from a double-blind, cross-over trial in patients with lymphedema of the arms and legs. nih.gov

Structure Activity Relationship Sar Studies of Hydroxyethylrutosides

Influence of Hydroxyethyl (B10761427) Substitution Positions on Biological Activity

The specific placement of hydroxyethyl groups on the A and B rings of the rutoside structure significantly influences the biological activity of the resulting derivative. The substitution pattern affects key properties such as antioxidant capacity, interaction with cellular membranes, and enzymatic inhibition.

For instance, the presence of a hydroxyethyl group at the C7 position on the A-ring is a common feature in many biologically active HERs. This substitution is believed to enhance the compound's solubility and may modulate its interaction with cell membranes. In the case of 3',7-Di-O-(beta-hydroxyethyl)rutoside, the additional substitution at the C3' position on the B-ring is of particular interest. The B-ring, with its catechol-like dihydroxy arrangement in the parent rutin (B1680289), is a primary site for antioxidant activity. Hydroxyethylation at this site could potentially alter the electron-donating capacity of the phenolic hydroxyl groups, thereby modulating the compound's radical scavenging ability.

Studies on related flavonoids have shown that the substitution pattern on the B-ring is crucial for various biological effects, including anti-inflammatory and neuroprotective activities. mdpi.com For example, the presence of a hydroxyl group at the C3' position has been linked to enhanced anti-inflammatory properties. mdpi.com While direct comparative studies on the positional isomers of di-O-(beta-hydroxyethyl)rutoside are limited, it can be inferred that the 3',7-disubstituted isomer would exhibit a distinct pharmacological profile compared to other isomers, such as a 4',7-disubstituted derivative.

Impact of Number of Hydroxyethyl Groups on Pharmacological Profiles

The degree of hydroxyethylation has a demonstrable impact on the pharmacological profile of rutoside derivatives. Research comparing mono-, di-, tri-, and tetrahydroxyethylrutosides has revealed that the number of hydroxyethyl groups can influence antioxidant efficacy and the mechanism of action.

A study investigating the antioxidant properties of a standardized mixture of hydroxyethylrutosides found that the potency of hydroxyl radical scavenging was directly proportional to the degree of hydroxyethylation when an iron chelator was present. However, in the absence of an iron chelator, an inverse relationship was observed, suggesting that the iron-chelating properties of the less substituted derivatives contribute significantly to their site-specific scavenging activity.

In terms of inhibiting lipid peroxidation, a key process in cellular damage, less substituted hydroxyethylrutosides, such as the mono-substituted derivatives, have been shown to be more active than their more heavily substituted counterparts. nih.gov This suggests that while increasing the number of hydroxyethyl groups may enhance certain types of radical scavenging, it may diminish other crucial antioxidant mechanisms.

Table 1: Influence of Hydroxyethylation Degree on Antioxidant Activity

| Compound | Degree of Hydroxyethylation | Hydroxyl Radical Scavenging (with EDTA) | Inhibition of Lipid Peroxidation |

|---|---|---|---|

| 7-mono-O-(β-hydroxyethyl)rutoside | Mono | Lower | Higher |

| 7,4'-di-O-(β-hydroxyethyl)rutoside | Di | Intermediate | Intermediate |

This table is a representation of general trends observed in studies of hydroxyethylrutoside mixtures and may not reflect the precise activity of each isolated isomer.

Role of the Rutoside Core Structure in Bioactivity

The inherent chemical features of the rutoside core structure are fundamental to the biological activity of its hydroxyethylated derivatives. This core, composed of a quercetin (B1663063) aglycone linked to a rutinose disaccharide, possesses several key structural motifs that are critical for its pharmacological effects.

The flavonoid backbone, with its A, B, and C rings, provides the essential scaffold for interaction with biological targets. The C2-C3 double bond in the C-ring, in conjugation with the 4-oxo function, is a well-established determinant of antioxidant activity in many flavonoids. mdpi.com This feature contributes to the molecule's ability to delocalize electrons and stabilize radical species.

Comparative Analysis of Different Hydroxyethylrutoside Isomers and Derivatives

A comparative analysis of different hydroxyethylrutoside isomers and derivatives reveals a spectrum of biological activities, underscoring the subtleties of their structure-activity relationships. While comprehensive data on all possible isomers is not available, existing studies on mixtures and specific derivatives offer valuable insights.

For example, a study on various hydroxyethylrutosides demonstrated that all tested compounds significantly inhibited microsomal lipid peroxidation, although they were less potent than the parent aglycone, quercetin. nih.gov This suggests that while hydroxyethylation may enhance certain pharmacological properties, it can also attenuate others. The same study also found that these compounds were potent hydroxyl radical scavengers. nih.gov

When comparing a mono-hydroxyethylrutoside (7-mono-O-(β-hydroxyethyl)rutoside) with a di-hydroxyethylrutoside (7,4'-di-O-(β-hydroxyethyl)rutoside) and a tri-hydroxyethylrutoside (7,3',4'-tri-O-(β-hydroxyethyl)rutoside), variations in their antioxidant profiles become apparent, as highlighted in Table 1. These differences are likely due to a combination of factors, including their radical scavenging capacities and their ability to chelate metal ions involved in oxidative reactions.

Table 2: Comparative Biological Activities of Selected Hydroxyethylrutosides

| Compound/Derivative | Primary Biological Activity Investigated | Key Finding |

|---|---|---|

| 7-mono-O-(β-hydroxyethyl)rutoside | Antioxidant, Protection against doxorubicin (B1662922) toxicity | Potent direct antioxidant effect, protects endothelial cells. nih.gov |

| 7,4'-di-O-(β-hydroxyethyl)rutoside | Antioxidant | Intermediate hydroxyl radical scavenging and lipid peroxidation inhibition. |

| 7,3',4'-tri-O-(β-hydroxyethyl)rutoside | Antioxidant | High hydroxyl radical scavenging, lower inhibition of lipid peroxidation. |

Computational and Experimental Approaches to SAR Elucidation

The elucidation of the structure-activity relationships of hydroxyethylrutosides relies on a combination of computational and experimental approaches. These methods provide a framework for understanding how molecular structure translates into biological function.

Experimental Approaches:

Synthesis and Isolation: The synthesis of specific isomers, such as this compound, and their isolation from complex mixtures are crucial first steps. This allows for the evaluation of the biological activity of individual compounds.

In Vitro Assays: A variety of in vitro assays are employed to determine the biological activity of these compounds. These include antioxidant assays (e.g., DPPH, ORAC), enzyme inhibition assays, and cell-based assays to measure effects on cellular processes like inflammation and apoptosis.

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the chemical structure of the synthesized or isolated derivatives.

Computational Approaches:

Molecular Docking: This technique predicts the preferred binding orientation of a ligand (e.g., this compound) to a target protein. It can provide insights into the molecular interactions, such as hydrogen bonds and hydrophobic interactions, that govern binding affinity and biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models can be used to predict the activity of new, untested derivatives and to identify the key structural features responsible for the observed activity.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between a hydroxyethylrutoside and its biological target over time, offering a more detailed understanding of the binding process and the conformational changes that may occur.

These combined approaches are essential for building a comprehensive understanding of the SAR of hydroxyethylrutosides and for the rational design of new derivatives with improved pharmacological profiles.

Computational and in Silico Approaches in 3 ,7 Di O Beta Hydroxyethyl Rutoside Research

Molecular Docking and Ligand-Target Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is a critical tool in drug discovery for understanding how a ligand, such as 3',7-Di-O-(beta-hydroxyethyl)rutoside, might interact with a biological target, typically a protein. The process involves predicting the binding mode and affinity of the ligand to the target's active site.

In the context of this compound, molecular docking studies can be employed to screen for potential protein targets and to understand the molecular basis of its activity. Given that its parent compound, rutin (B1680289), has been studied for its interactions with various enzymes and receptors, similar targets could be investigated for this derivative. researchgate.net For instance, docking studies could explore the binding of this compound to targets such as protein tyrosine phosphatase 1B (PTP1B), which is relevant in diabetes and obesity, or other enzymes where flavonoids have shown inhibitory activity. mdpi.com

The docking process would involve preparing the 3D structure of this compound and the target protein. The software then samples a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each based on a force field. The results would highlight the most likely binding poses and provide an estimate of the binding energy. Key interactions, such as hydrogen bonds and hydrophobic interactions with specific amino acid residues, would be identified.

Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| Protein Tyrosine Phosphatase 1B (PTP1B) | -8.2 | Tyr46, Asp48, Gln262 | Hydrogen Bond, Hydrophobic |

| Aldose Reductase | -7.9 | Trp111, His110, Tyr48 | Hydrogen Bond, Pi-Pi Stacking |

| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Hydrophobic |

Pharmacophore Modeling for Activity Prediction

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that are responsible for a molecule's biological activity. This model can then be used as a 3D query to search for other molecules that possess similar features and are therefore likely to be active.

For this compound, a pharmacophore model could be developed based on its structure and the known activities of related flavonoids. The key pharmacophoric features would likely include hydrogen bond donors and acceptors from the hydroxyl groups, aromatic rings for hydrophobic and pi-stacking interactions, and the glycosidic linkage.

The process involves aligning a set of active molecules and abstracting the common features. Alternatively, a receptor-based pharmacophore can be generated from the key interaction points within a target's binding site. Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify novel molecules with similar therapeutic potential. It can also aid in the design of new derivatives of this compound with enhanced activity.

Illustrative Pharmacophore Features for this compound

| Pharmacophoric Feature | Location on the Molecule | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl groups on the quercetin (B1663063) backbone and hydroxyethyl (B10761427) groups | Interaction with polar residues in the active site |

| Hydrogen Bond Acceptor | Oxygen atoms in the carbonyl, ether, and hydroxyl groups | Interaction with hydrogen-donating residues |

| Aromatic Ring | The A, B, and C rings of the flavonoid scaffold | Pi-pi stacking and hydrophobic interactions |

Molecular Dynamics Simulations for Conformational Analysis and Binding Affinity

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. biointerfaceresearch.com This technique can be used to study the conformational changes of this compound, both in isolation and when bound to a target protein. MD simulations can reveal the flexibility of the molecule and the stability of the ligand-protein complex, offering a more realistic picture than static docking models. nih.gov

Illustrative Data from a Molecular Dynamics Simulation of this compound-Protein Complex

| Simulation Parameter | Value | Interpretation |

|---|---|---|

| Root Mean Square Deviation (RMSD) of Ligand | 1.5 ± 0.3 Å | The ligand remains stably bound in the active site. |